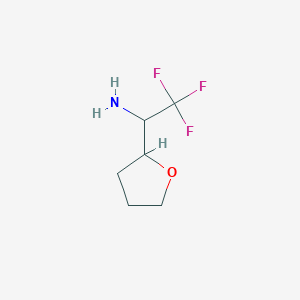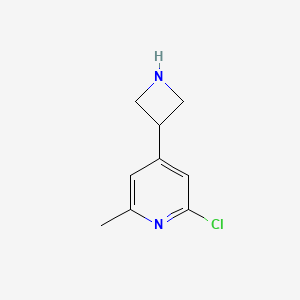
1-((3-Chloropyridin-2-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloropyridin-2-yl)methyl)piperazine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a chloropyridine moiety attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloropyridin-2-yl)methyl)piperazine typically involves the reaction of 3-chloropyridine with piperazine under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol. The reaction mixture is heated to reflux, and the product is isolated after cooling and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for solvent recovery and recycling to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-((3-Chloropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
1-((3-Chloropyridin-2-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-((3-Chloropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
類似化合物との比較
Similar Compounds
1-(3-Chloropyridin-2-yl)piperazine: Similar in structure but lacks the methyl group.
1-(3-Chloropyridin-2-yl)-3-methylpiperazine: Contains an additional methyl group on the piperazine ring.
1-(3-Chloropyridin-2-yl)-4-methylpiperazine: Another derivative with a different substitution pattern.
Uniqueness
1-((3-Chloropyridin-2-yl)methyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloropyridine moiety and the methyl group on the piperazine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H14FN3 |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
1-[(3-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChIキー |
UPCARHFBASZREQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=CC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


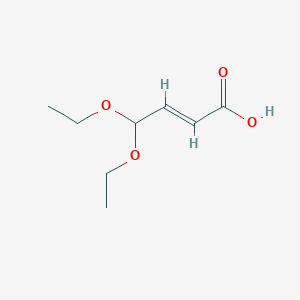
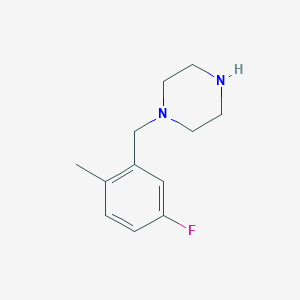
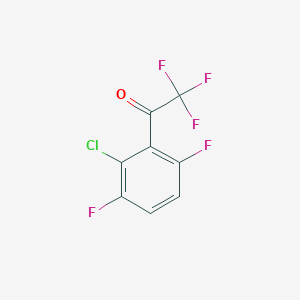
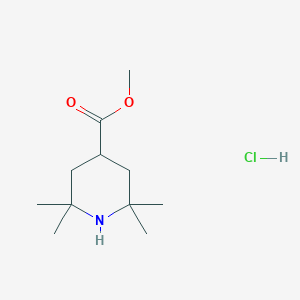
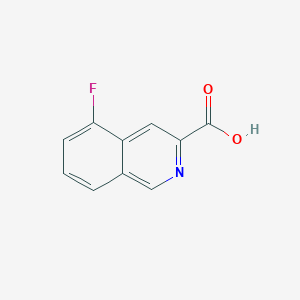
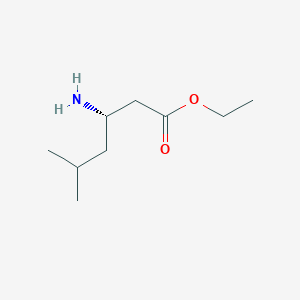
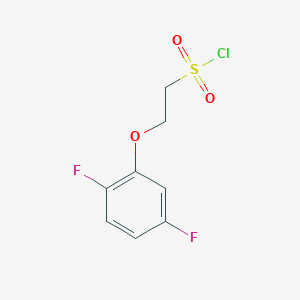
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)

